Unii-6C9ukz0cye
Overview
Description
Balcinrenone is a chemical substance with the formula C20H18FN3O5 . It is also known by other names such as AZD 9977, AZD9977, and AZD-9977 . The InChIKey for Balcinrenone is MBKYLPOPYYLTNW-ZDUSSCGKSA-N .
Molecular Structure Analysis
The molecular structure of Balcinrenone is represented by the formula C20H18FN3O5 . The InChIKey, which is a unique identifier for the substance, is MBKYLPOPYYLTNW-ZDUSSCGKSA-N . This suggests a complex structure with multiple functional groups.Scientific Research Applications
Nanoparticle Synthesis
Recent advancements in the synthesis of inorganic nanoparticles are crucial for chemical research. This development has significant implications across various industries, including technology and electronics. Innovations in semiconducting materials have led from vacuum tubes to modern chips, showcasing the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Translation of Research to Innovations
The process of transforming basic scientific research into practical innovations is a longstanding human endeavor. This translation has led to significant societal advancements, ranging from fire use to space exploration. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in developing and funding STEM innovation, invention, and entrepreneurship, thereby creating socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Scientific Environments
Large scientific applications, such as the Unified Air Pollution Model (UNI-DEM), require collaborative working environments for geographically dispersed scientists. Developing frameworks that offer application-centric facilities can significantly enhance scientific research and experimentation processes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
STEM Learning in Education
STEM (Science, Technology, Engineering, and Mathematics) learning, particularly using the 6E Learning by Design TM Model, can significantly improve students' scientific literacy. This approach is beneficial in subjects like temperature and its changes, enhancing educational outcomes (Khaeroningtyas, Permanasari, & Hamidah, 2016).
Lab-Scale Interventions
Technological innovations, such as mobile phones and IVF, are increasingly shaping lives. The ambivalence towards new technologies, especially those challenging nature, highlights the need for increased attention to the ethical, legal, and social aspects of scientific research. Lab-scale interventions offer an opportunity to address societal concerns within the research process itself (Schuurbiers & Fisher, 2009).
Accelerating Scientific Discovery
The Argonne Leadership Computing Facility (ALCF) exemplifies the synergy between computational scientists and research in various scientific domains. The use of advanced computational tools like the IBM Blue Gene/L supercomputer has propelled research in areas such as Parkinson's disease and jet engine combustors, demonstrating the vital role of computational science in advancing societal challenges (Beckman, Dave, & Drugan, 2008).
properties
IUPAC Name |
2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKYLPOPYYLTNW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1850385-64-6 | |
Record name | AZD-9977 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1850385646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-9977 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15418 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BALCINRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C9UKZ0CYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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